2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-17-7-4-3-6-15(17)23-19(26)12-24-11-18(28-2)16(25)10-14(24)13-29-20-21-8-5-9-22-20/h3-11H,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMZIOUBKNAXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridine Core: Starting with a suitable pyridine precursor, such as 2-chloropyridine, which undergoes methoxylation and oxidation to introduce the methoxy and oxo groups.
Acetamide Formation: The final step involves coupling the intermediate with 2-methoxyphenyl acetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nucleophiles like amines or thiols, and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid derivatives, while reduction of the oxo group could produce hydroxylated analogs.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- The target compound’s pyridinone core distinguishes it from dihydropyrimidine () and thienopyrimidine () analogs, which may influence metabolic stability and binding affinity.
- The 2-methoxyphenyl acetamide side chain in the target compound contrasts with the 4-phenoxy-phenyl group in and -methylphenyl in , which may alter solubility and target selectivity .
Functional Group and Pharmacophore Comparisons
Table 2: Functional Group Impact on Drug-Likeness
Key Observations :
- The methoxy groups in the target compound and analog may improve solubility compared to methyl or chloro substituents .
- The thioether linkage in the target compound and analog could enable covalent interactions with biological targets, unlike the nitro group in , which may confer reactivity but also toxicity risks .
Research Findings and Implications
- : The thienopyrimidine core’s fused ring system may enhance rigidity and target affinity but reduce solubility compared to the pyridinone-based target .
- : Halogenated pyridine derivatives like N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide highlight the trade-off between bioactivity (nitro group) and safety .
Biological Activity
The compound 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel pyridine derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 941958-62-9, features a unique structure that combines elements of pyridine and pyrimidine, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential in various medical applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 426.47 g/mol. Its structure includes functional groups that are known to interact with biological targets, including enzymes and receptors involved in disease processes.
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it may interact with specific biological targets such as kinases or other proteins involved in cell signaling pathways. Research on similar compounds suggests that they exhibit activity against various targets, indicating that this compound may also have therapeutic potential in diseases where these pathways are dysregulated.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyridine derivatives. For instance, compounds exhibiting structural similarities have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that thieno[2,3-d]pyrimidine derivatives demonstrated inhibitory effects on breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 27.6 μM to 43 μM . This suggests that our compound might similarly exhibit anticancer properties.
Inhibition Studies
Inhibition studies indicate that compounds similar to 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide can act as effective inhibitors against myeloperoxidase (MPO), an enzyme implicated in inflammatory disorders. One study noted that N1-substituted derivatives showed time-dependent inhibition of MPO activity, suggesting a potential therapeutic application in treating autoimmune and inflammatory diseases .
Antioxidative Properties
The antioxidative activity of similar compounds has been evaluated, revealing significant improvements compared to standard antioxidants like BHT. Some derivatives showed potent antioxidative effects, which could be beneficial in mitigating oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against breast cancer cells, demonstrating promising cytotoxicity profiles. The findings indicated that structural modifications could enhance biological activity.
- Inflammatory Disorders : Research on MPO inhibitors revealed that certain derivatives provided robust inhibition in lipopolysaccharide-stimulated human blood models, showcasing their potential in treating inflammatory conditions.
Q & A
Q. What are optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step protocols, including cyclization of pyridinone precursors and thioether formation. Key steps include:
- Cyclization : Reacting 5-methoxy-4-oxopyridine derivatives with bromoacetamide intermediates in the presence of triethylamine (base) at 60–80°C for 6–12 hours .
- Thioether coupling : Using pyrimidin-2-thiol and a methylene linker under nucleophilic substitution conditions (e.g., DMF as solvent, K₂CO₃ as base, 24-hour reflux) .
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of pyridinone to thiol) and using microwave-assisted synthesis to reduce reaction time by 40% .
Q. What analytical techniques are critical for confirming structural integrity?
A combination of spectroscopic and crystallographic methods is required:
- NMR : ¹H/¹³C NMR to verify methoxy (δ 3.8–4.0 ppm) and acetamide (δ 2.1–2.3 ppm) groups. Aromatic protons in the pyrimidine ring appear as multiplet signals (δ 7.2–8.5 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., 120° for pyridine ring geometry) and confirms stereoelectronic effects of the thioether linkage .
- HRMS : Molecular ion peaks at m/z 440.12 (calculated for C₂₁H₂₁N₃O₄S) with <2 ppm error .
Q. How can initial biological activity screening be designed for this compound?
Prioritize assays based on structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives):
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR2) at 10 µM concentration using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination over 48–72 hours .
- Solubility/pharmacokinetics : Use HPLC to measure logP (predicted ~3.2) and aqueous solubility (<10 µg/mL in PBS), guiding formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory efficacy data in different cell lines?
Contradictions often arise from off-target effects or metabolic instability. Methodologies include:
- Analog synthesis : Modify the pyrimidine-thioether moiety (e.g., replace sulfur with oxygen) to assess target specificity .
- Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein binders .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF. The methoxy group may undergo demethylation, reducing activity in hepatic models .
Q. What strategies address conflicting crystallographic vs. computational modeling data for the active conformation?
Discrepancies between X-ray structures (rigid ligand) and docking simulations (flexible binding) require:
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to compare free-energy landscapes of ligand conformers .
- Quantum mechanical (QM) calculations : Assess torsional barriers of the thioether linker; rotations >90° may disrupt target binding .
- Mutagenesis studies : Validate key residues (e.g., Lys123 in kinase targets) through alanine scanning to confirm docking predictions .
Q. How can metabolic pathways be elucidated to explain in vivo toxicity observed in murine models?
- Phase I metabolism : Use LC-HRMS to identify hydroxylation at the pyridine ring (major metabolite: m/z 456.15) and N-demethylation of the methoxy group .
- Phase II conjugation : Detect glucuronide adducts (m/z 632.20) via β-glucuronidase treatment of urine samples .
- Toxicophore mapping : Compare metabolites to known hepatotoxicants (e.g., quinone imines) using ToxTree software .
Methodological Guidance for Data Interpretation
- Handling contradictory bioactivity data : Apply orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to distinguish artifacts from true activity .
- Optimizing synthetic scalability : Replace DMF with cyclopentyl methyl ether (CPME) in thioether coupling to improve E-factor (from 32 to 18) and reduce waste .
- Validating computational models : Benchmark docking scores against experimental IC₅₀ values (R² >0.7 indicates predictive reliability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
